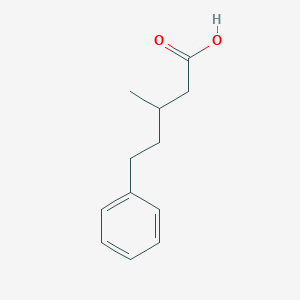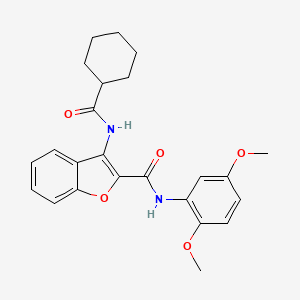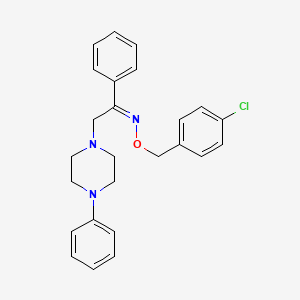![molecular formula C24H20FN3OS2 B2796830 1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone CAS No. 536702-16-6](/img/structure/B2796830.png)
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a fluorophenyl group, a thiophenyl group, a dihydropyrazol group, and an indol group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound falls within the scope of research focused on synthesizing and characterizing novel sulfanyl derivatives with potential biological activities. Studies have detailed the synthesis of related compounds, characterized by elemental analyses, FT-IR, and NMR techniques, highlighting their importance in pharmaceutical and material science applications due to their diverse biological activities and utility in various domains such as antibacterial, antifungal, and antioxidant properties (Sarac et al., 2020).
Biological Activities
Significant efforts have been made to evaluate the biological activities of compounds with similar structures, including their antioxidant and antibacterial properties. These studies reveal that such compounds exhibit significantly high antioxidant activity, suggesting their potential therapeutic application in managing oxidative stress-related conditions (Sarac et al., 2020). Additionally, the antibacterial activity of these compounds against a range of bacterial strains has been documented, indicating their potential as novel antibacterial agents (Sarac, 2020).
Antituberculosis and Cytotoxicity Studies
Research on 3-heteroarylthioquinoline derivatives, which share structural similarities with the compound of interest, has shown significant activity against Mycobacterium tuberculosis, indicating potential antituberculosis applications. These compounds have been evaluated for their cytotoxic effects, showing no toxic effects against the NIH 3T3 mouse fibroblast cell line, which underscores their safety profile in therapeutic applications (Chitra et al., 2011).
Antioxidant and Antimicrobial Activities
Further studies on novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, which are structurally related, have revealed excellent antioxidant and antimicrobial activities. These findings suggest the potential of such compounds in developing new treatments for infections and diseases caused by oxidative stress (Gopi et al., 2016).
Synthesis of Schiff Bases and Antimicrobial Activity
The synthesis of novel Schiff bases from related precursors and their evaluation for antimicrobial activity highlights the versatility of these compounds in medicinal chemistry. Some derivatives have shown excellent activity, suggesting their potential as lead compounds for developing new antimicrobial agents (Puthran et al., 2019).
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS2/c1-15-24(18-5-2-3-6-19(18)26-15)31-14-23(29)28-21(16-8-10-17(25)11-9-16)13-20(27-28)22-7-4-12-30-22/h2-12,21,26H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAMMOKIPMYTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2796750.png)
![(2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2796753.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate](/img/structure/B2796756.png)
![(2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene;hydrochloride](/img/structure/B2796757.png)

![3-(4-Chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2796760.png)
![2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol](/img/structure/B2796762.png)

![3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2796766.png)

